Liver Microsomal Stability: THIQ Scaffold (TIQ-15) vs. THQ Scaffold (Compound 8) — 10-Minute Cross-Species Comparison
In a direct head-to-head comparison within the same SAR study (Wilson et al., ACS Med. Chem. Lett. 2018), the tetrahydroisoquinoline (THIQ)-based CXCR4 antagonist TIQ-15 demonstrated a balanced and interpretable metabolic stability profile across human, rat, and mouse liver microsomes, with 77%, 37%, and 17% parent compound remaining at 10 minutes, respectively. In contrast, the tetrahydroquinoline (THQ)-based comparator compound 8 exhibited a sharply discordant profile: 91% remaining in human liver microsomes but only 3% in rat and 39% in mouse liver microsomes, indicating a pronounced rat-specific metabolic soft spot [1]. Furthermore, TIQ-15 incubation in human liver microsomes revealed no detectable metabolites over 120 minutes by LC–MS/MS monitoring, whereas the THQ ring of TIQ-15 underwent rapid oxidative metabolism and dehydrogenation in mouse liver microsomes, generating multiple metabolites (M1, M2) [1]. The non-cyclized 2-(aminomethyl)pyridine analog 20a further validated the trend, showing 100% HLM, 33% RLM, and 77% MLM remaining—confirming that the constrained THQ ring is the primary metabolic liability [1].
| Evidence Dimension | Liver microsomal stability (% parent remaining after 10 min, LC–MS/MS) |
|---|---|
| Target Compound Data | TIQ-15 (THIQ core): HLM 77%, RLM 37%, MLM 17%; zero metabolites in HLM over 120 min |
| Comparator Or Baseline | Compound 8 (THQ core): HLM 91%, RLM 3%, MLM 39%; Compound 13 (THQ core, methyl): HLM 84%, RLM 7%, MLM 2% |
| Quantified Difference | RLM stability is 12-fold higher for TIQ-15 vs compound 8 (37% vs 3%); MLM shows TIQ-15 lower than compound 8 (17% vs 39%) but TIQ-15 shows zero HLM metabolism over 120 min vs rapid THQ ring oxidation |
| Conditions | Human (H), rat (R), and mouse (M) liver microsomes; 10 min incubation; percent remaining measured by LC–MS/MS; TIQ-15 additionally monitored for 120 min in HLM and MLM |
Why This Matters
Procurement decisions for metabolic stability screening must account for cross-species translatability: the THIQ scaffold avoids the rodent-specific metabolic soft spot of the THQ core, reducing the risk of selecting a scaffold with hidden metabolic liabilities that only surface in vivo.
- [1] Wilson, R. J.; Jecs, E.; Miller, E. J.; Nguyen, H. H.; Tahirovic, Y. A.; Truax, V. M.; Kim, M. B.; Kuo, K. M.; Wang, T.; Sum, C. S.; Cvijic, M. E.; Paone, D. V.; Shaw, A. W.; Liotta, D. C. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Med. Chem. Lett. 2018, 9 (1), 17–22. Table 1, entries 1–3; Chart 1 (MLM biotransformation of THQ moiety); Chart 2 (HLM stability of pyran 8 vs TIQ-15); Abstract (no metabolites over 120 min in HLM). DOI: 10.1021/acsmedchemlett.7b00381. View Source
